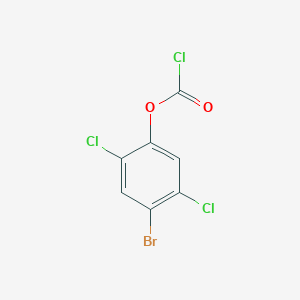
4-Bromo-2,5-dichlorophenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,5-dichlorophenyl chloroformate is an organic compound with the molecular formula C7H2BrCl3O2 and a molecular weight of 304.35 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-Bromo-2,5-dichlorophenyl chloroformate typically involves the reaction of 4-Bromo-2,5-dichlorophenol with phosgene (COCl2) in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Analyse Des Réactions Chimiques
4-Bromo-2,5-dichlorophenyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-Bromo-2,5-dichlorophenol and carbon dioxide.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include bases (e.g., pyridine), nucleophiles (e.g., amines, alcohols), and water. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-2,5-dichlorophenyl chloroformate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-2,5-dichlorophenyl chloroformate involves its reactivity as a chloroformate ester. It reacts with nucleophiles to form stable carbamate or carbonate linkages, releasing carbon dioxide in the process . This reactivity is exploited in various synthetic applications, where the compound serves as a versatile intermediate.
Comparaison Avec Des Composés Similaires
4-Bromo-2,5-dichlorophenyl chloroformate can be compared with other chloroformate esters such as methyl chloroformate and benzyl chloroformate . While all these compounds share similar reactivity, this compound is unique due to the presence of bromine and chlorine substituents on the aromatic ring, which can influence its reactivity and the properties of the resulting products.
Similar Compounds
- Methyl chloroformate
- Benzyl chloroformate
- Ethyl chloroformate
These compounds are used in similar applications but may differ in terms of reactivity and the nature of the products formed.
Propriétés
Formule moléculaire |
C7H2BrCl3O2 |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
(4-bromo-2,5-dichlorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H2BrCl3O2/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2H |
Clé InChI |
LSJCGRMWNSMZMW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Br)Cl)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


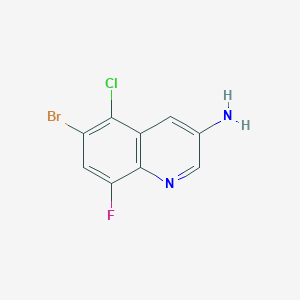
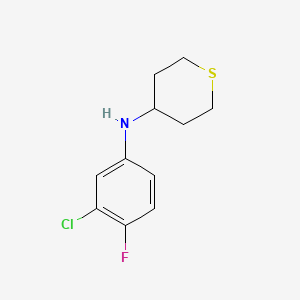
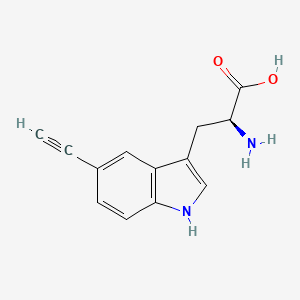

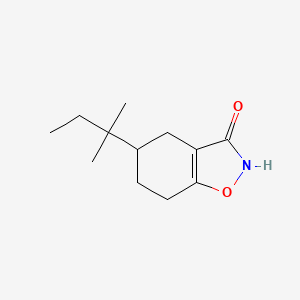
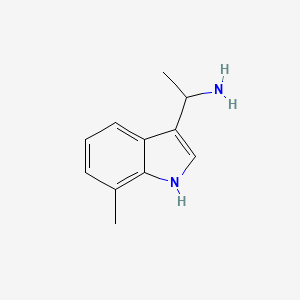
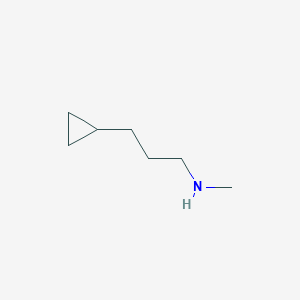
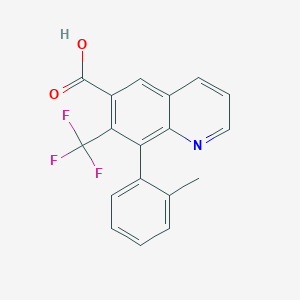
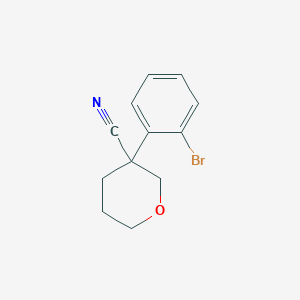
![4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B13233749.png)
![Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13233762.png)
![3-Ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B13233771.png)
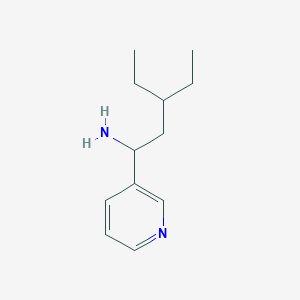
amino}-6-fluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13233780.png)
